molecular formula C13H16F4N2 B6362107 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240572-82-0

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

Cat. No.: B6362107
CAS No.: 1240572-82-0
M. Wt: 276.27 g/mol
InChI Key: AVLVXSZSOWBSOW-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine nitrogen.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated aromatic ring and piperazine moiety allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Fluoro-2-(trifluoromethyl)aniline

Uniqueness

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is unique due to its combination of a fluorinated aromatic ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c1-9-7-18-4-5-19(9)8-10-2-3-11(14)6-12(10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLVXSZSOWBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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